AIG1 Inhibition: JJH260 vs. ABC34
JJH260 potently inhibits AIG1-mediated FAHFA hydrolysis activity, whereas ABC34 — a structurally related control compound — exhibits negligible activity against AIG1, confirming that the inhibitory effect is not a general property of the chemotype but is specific to the JJH260 structural configuration [1].
| Evidence Dimension | Inhibition of 9-PAHSA hydrolysis by hAIG1 |
|---|---|
| Target Compound Data | IC50 = 0.57 ± 0.14 μM |
| Comparator Or Baseline | ABC34: IC50 > 25 μM |
| Quantified Difference | > 43-fold lower potency for the control compound |
| Conditions | hAIG1-transfected HEK293T membrane proteome; 30 min inhibitor pre-incubation at 37°C; 9-PAHSA hydrolysis assay |
Why This Matters
The availability of a validated, structurally matched inactive control (ABC34) enables rigorous experimental design and unambiguous attribution of observed phenotypes to AIG1 inhibition.
- [1] Parsons, W. H., Kolar, M. J., Kamat, S. S., Cognetta, A. B., Hulce, J. J., Saez, E., Kahn, B. B., Saghatelian, A., & Cravatt, B. F. (2016). AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs. Nature Chemical Biology, 12(5), 367–372. Figure 4c and associated text. View Source
